

Application Notes and Protocols for HPLC-UV Quantification of Isoderrone

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Compound of Interest

Compound Name: *Isoderrone*

Cat. No.: *B050049*

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Introduction

Isoderrone is a naturally occurring isoflavone found in plants such as *Piscidia erythrina*. Isoflavones, as a class of phytoestrogens, have garnered significant interest in the scientific community for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. Accurate and precise quantification of **Isoderrone** is crucial for pharmacokinetic studies, quality control of herbal preparations, and research into its biological activities. This document provides a detailed HPLC-UV method for the quantification of **Isoderrone**, including a comprehensive experimental protocol and data presentation guidelines.

Chromatographic Conditions

A general reverse-phase HPLC-UV method suitable for the analysis of **Isoderrone** and related isoflavones is presented below. Optimization may be required based on the specific matrix and instrumentation.

Parameter	Recommended Conditions
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Gradient elution with: A: 0.1% Formic Acid in Water B: Acetonitrile
Gradient Program	0-5 min, 15% B 5-35 min, 15-100% B 35-40 min, 100% B
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	25 °C
UV Detection	262 nm

Experimental Protocols

Standard Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Isoderrone** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from *Piscidia erythrina* bark)

- Extraction:
 - Grind dried *Piscidia erythrina* bark to a fine powder.
 - Accurately weigh 1 g of the powdered bark into a flask.
 - Add 20 mL of methanol and perform ultrasonication for 30 minutes.

- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant. Repeat the extraction process on the pellet twice more with 20 mL of methanol each time.
- Pool the supernatants and evaporate to dryness under reduced pressure.
- Sample Solution:
 - Reconstitute the dried extract with 5 mL of methanol.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Parameters

For robust and reliable quantification, the following validation parameters should be assessed according to ICH guidelines:

Parameter	Typical Acceptance Criteria
Linearity (R^2)	≥ 0.999
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	$\leq 2\%$
Specificity	No interfering peaks at the retention time of Isoderrone

Data Presentation

Quantitative data should be summarized in clear and well-structured tables for easy interpretation and comparison.

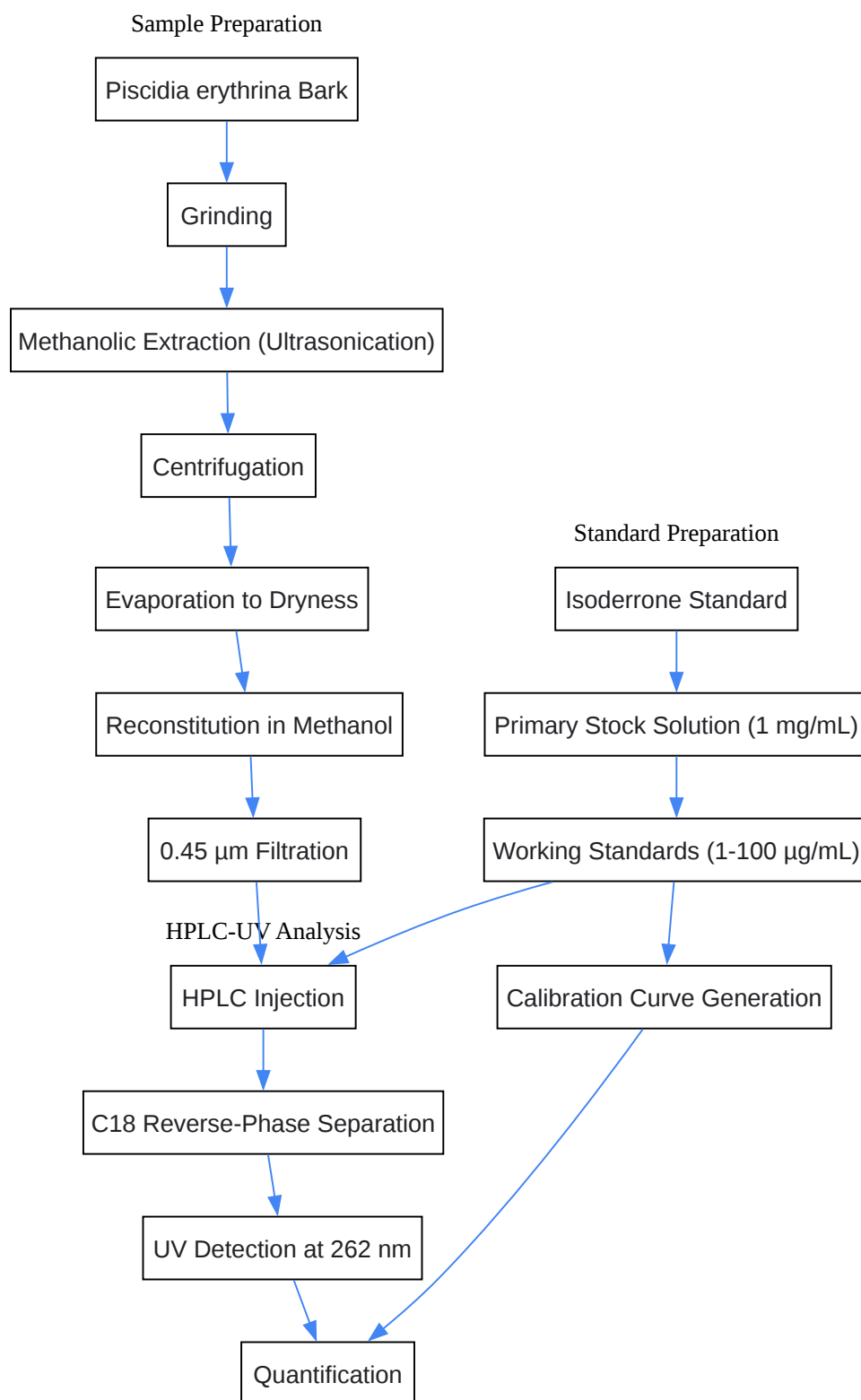
Table 1: Calibration Data for **Isoderrone** Quantification

Concentration (µg/mL)	Peak Area (mAU*s)
1	[Insert Data]
5	[Insert Data]
10	[Insert Data]
25	[Insert Data]
50	[Insert Data]
100	[Insert Data]
R ²	[Insert Value]

Table 2: Method Validation Summary for **Isoderrone**

Parameter	Result
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (R ²)	[Insert Value]
LOD (µg/mL)	[Insert Value]
LOQ (µg/mL)	[Insert Value]
Accuracy (% Recovery)	[Insert Value]
Precision (% RSD)	[Insert Value]

Visualizations

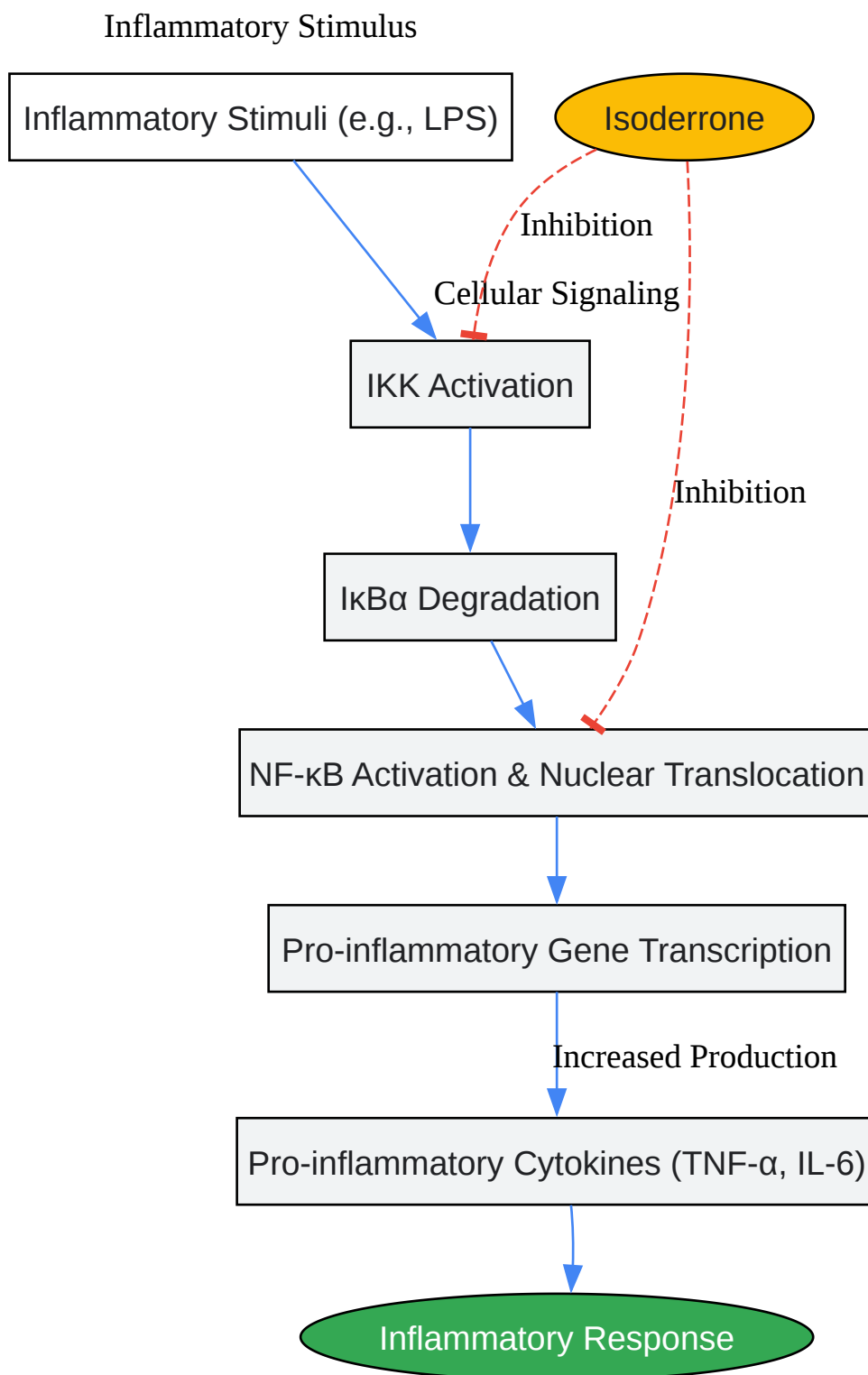


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Caption: Experimental workflow for **Isoderrone** quantification.

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Caption: Chemical structure of **Isoderrone**.



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